8-[[3-[[3-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid
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Overview
Description
8-[[3-[[3-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid is a complex organic compound with a unique structure that includes multiple functional groups such as formyl, methyl, oxo, phosphonooxy, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[3-[[3-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core naphthalene structure, followed by the sequential addition of the various functional groups through reactions such as amide bond formation, hydrazone formation, and sulfonation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[[3-[[3-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction of the oxo group would produce a hydroxyl-containing compound.
Scientific Research Applications
8-[[3-[[3-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which 8-[[3-[[3-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anti-cancer activity may be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 8-[[3-[[3-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
19-15-8 |
---|---|
Molecular Formula |
C33H28N5O17PS3 |
Molecular Weight |
893.8 g/mol |
IUPAC Name |
8-[[3-[[3-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C33H28N5O17PS3/c1-16-6-7-19(33(42)35-25-8-9-27(58(49,50)51)22-12-21(57(46,47)48)13-28(29(22)25)59(52,53)54)11-26(16)36-32(41)18-4-3-5-20(10-18)37-38-31-24(15-55-56(43,44)45)23(14-39)30(40)17(2)34-31/h3-14,37H,15H2,1-2H3,(H,35,42)(H,36,41)(H2,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)/b38-31+ |
InChI Key |
RLRQQWKDBNENSN-KPITYXSVSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NN=C5C(=C(C(=O)C(=N5)C)C=O)COP(=O)(O)O |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)N/N=C/5\C(=C(C(=O)C(=N5)C)C=O)COP(=O)(O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NN=C5C(=C(C(=O)C(=N5)C)C=O)COP(=O)(O)O |
Synonyms |
8-[[3-[[3-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyrid in-2-ylidene]hydrazinyl]benzoyl]amino]-4-methyl-benzoyl]amino]naphthal ene-1,3,5-trisulfonic acid |
Origin of Product |
United States |
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